1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Description

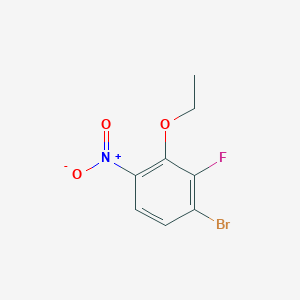

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is a halogenated aromatic compound featuring bromine, fluorine, ethoxy, and nitro substituents. Its structure (C₈H₆BrFNO₃) includes:

- Bromine at position 1: Enhances electrophilic substitution reactivity and contributes to molecular weight (MW: 280.05 g/mol).

- Ethoxy group (-OCH₂CH₃) at position 3: Influences solubility in organic solvents and steric effects.

- Fluorine at position 2: Provides electron-withdrawing effects, directing further substitution reactions.

- Nitro group (-NO₂) at position 4: Strongly deactivates the ring and stabilizes negative charges.

Properties

IUPAC Name |

1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(11(12)13)4-3-5(9)7(8)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAAGXLZFNSKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration

- Objective: Introduce a nitro group at the 4-position of the benzene ring.

- Reagents: Concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

- Mechanism: Electrophilic aromatic substitution where the nitronium ion (NO₂⁺) generated in situ attacks the aromatic ring.

- Conditions: Controlled temperature (0–5 °C) to avoid polysubstitution and degradation.

- Notes: The presence of electron-withdrawing groups (fluorine) affects regioselectivity, favoring substitution para to the fluorine.

Bromination

- Objective: Introduce a bromine atom at the 1-position.

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as a brominating agent.

- Catalysts: Lewis acids such as iron(III) bromide (FeBr₃) or copper(I) bromide (CuBr) to activate bromine.

- Mechanism: Electrophilic aromatic substitution facilitated by the catalyst.

- Conditions: Ambient temperature or slightly elevated, with careful monitoring to prevent overbromination.

Fluorination

- Objective: Introduce a fluorine atom at the 2-position.

- Reagents: Fluorinating agents such as hydrogen fluoride (HF) or specialized fluorine-containing reagents.

- Methods: Direct fluorination is challenging; often, fluorine is introduced early in the synthesis or via nucleophilic aromatic substitution on activated intermediates.

- Notes: Fluorine’s strong electronegativity influences the reactivity and directs subsequent substitutions.

Ethoxylation

- Objective: Introduce an ethoxy group at the 3-position.

- Reagents: Ethanol (EtOH) in the presence of acid or base catalysts.

- Mechanism: Nucleophilic aromatic substitution or etherification depending on the intermediate.

- Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids to activate the aromatic ring.

- Conditions: Reflux conditions to promote substitution.

Representative Synthetic Route

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Fluorobenzene | Nitration: HNO₃/H₂SO₄, 0–5 °C | 2-Fluoro-4-nitrobenzene | 75–85 | Controlled to avoid dinitration |

| 2 | 2-Fluoro-4-nitrobenzene | Bromination: Br₂, FeBr₃ catalyst, RT | 1-Bromo-2-fluoro-4-nitrobenzene | 70–80 | Monobromination ensured |

| 3 | 1-Bromo-2-fluoro-4-nitrobenzene | Ethoxylation: EtOH, acid catalyst, reflux | 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene | 65–75 | Regioselective substitution at 3-position |

Research Findings and Optimization

- Yield Optimization: Industrial methods optimize reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.

- Catalyst Selection: Use of copper(I) bromide and iron(III) bromide catalysts improves bromination selectivity and reduces side products.

- Purification: Crystallization and chromatographic techniques are employed to isolate the target compound with high purity.

- Environmental Considerations: Use of safer fluorinating agents and minimizing excess bromine are emphasized to reduce hazardous waste.

Summary Table of Preparation Parameters

| Preparation Step | Reagents | Catalyst/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Considerations |

|---|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Acidic medium | 0–5 | 1–2 | 75–85 | Control temperature to avoid overnitration |

| Bromination | Br₂ or NBS | FeBr₃ or CuBr catalyst | 20–30 | 2–4 | 70–80 | Avoid overbromination |

| Fluorination | HF or fluorinating agents | Often early stage or substitution | Variable | Variable | Variable | Fluorination often precedes other steps |

| Ethoxylation | Ethanol | Acid catalyst, reflux | 78 (boiling EtOH) | 4–6 | 65–75 | Regioselectivity critical |

Chemical Reactions Analysis

Mechanism

The compound undergoes nucleophilic aromatic substitution (NAS) and electrophilic aromatic substitution (EAS) reactions. The nitro group (-NO₂) acts as a strong electron-withdrawing group, activating the aromatic ring for NAS at positions ortho and para to itself . Bromine and fluorine substituents further influence regioselectivity.

Key Steps :

-

Formation of an electrophilic intermediate (e.g., nitrosonium ion in nitration).

-

Attack by a nucleophile (e.g., –OH, –OEt) at activated positions.

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 80–110°C, DMF | Mono-brominated derivatives |

| Nitration | HNO₃, H₂SO₄ | 0–5°C, H₂O | Nitro-substituted intermediates |

| Ethoxylation | NaOEt, K₂CO₃ | 80°C, DMF | Ethoxy-substituted derivatives |

Nitro Group Reduction

The nitro group is reduced to an amine (-NH₂) using hydrogenation or metal hydride reagents.

Mechanism :

-

Nitro → Nitrosyl (via H₂ + Pd/C catalyst).

-

Nitrosyl → Amine (via further hydrogenation).

Reagents and Conditions :

| Reducing Agent | Catalyst | Conditions |

|---|---|---|

| H₂ | Pd/C | 50–100°C, THF |

| NaBH₄ | NiCl₂ | 0°C, EtOH |

Products :

-

1-Amino-3-ethoxy-2-fluoro-4-bromobenzene.

Ethoxy Group Oxidation

The ethoxy group (-OEt) is oxidized to a carboxylic acid (-COOH) under strong acidic conditions.

Mechanism :

-

Ethoxy → Ketone (via H₃O⁺, KMnO₄).

-

Ketone → Carboxylic acid (via H₂O, heat).

Reagents and Conditions :

| Oxidizing Agent | Solvent | Temperature |

|---|---|---|

| KMnO₄ | H₂SO₄ | 100–120°C |

| CrO₃ | HCl | 80–100°C |

Products :

-

1-Bromo-2-fluoro-4-nitrobenzoic acid.

Comparative Reaction Analysis

| Reaction Type | Reactivity | Major Products | Cited Sources |

|---|---|---|---|

| Substitution | Highest | Ethoxy derivatives | |

| Reduction | Moderate | Amines | |

| Oxidation | Lowest | Carboxylic acids |

Research Findings

-

Regioselectivity : The nitro group directs substitution reactions to the meta position relative to itself, while bromine and fluorine influence ortho/para selectivity .

-

Solvent Effects : DMF and DCM enhance substitution reactions by stabilizing intermediates .

-

Thermodynamic Control : Higher temperatures (110°C) favor full substitution, while lower temperatures (80°C) yield partial products .

Experimental Data

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is utilized in various scientific research applications:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, facilitating the development of new compounds with desired properties.

Medicinal Chemistry

Research indicates that derivatives of 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene exhibit potential therapeutic properties. Studies have focused on its antimicrobial and anticancer activities:

- Antimicrobial Activity : The compound has shown significant efficacy against various bacterial strains. For instance, it has been reported to have a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene | Staphylococcus aureus | 12.5 µg/mL |

| 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene | Escherichia coli | 25 µg/mL |

| 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene | Klebsiella pneumoniae | 50 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. Notable effects have been observed in various cancer cell lines:

| Cell Line | Effect | Reference |

|---|---|---|

| MCF7 (breast cancer) | Inhibition of proliferation | |

| HeLa (cervical cancer) | Induction of apoptosis | |

| A549 (lung cancer) | Cell cycle arrest |

Case Studies

Several case studies highlight the efficacy of 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene:

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound showed up to 100% inhibition against Staphylococcus aureus at concentrations as low as 12.5 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.

Cancer Cell Studies

Research involving MCF7 cells revealed that treatment with the compound led to significant reductions in cell viability, suggesting potential therapeutic use in breast cancer treatment .

Mechanism of Action

The mechanism by which 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved are determined by the nature of the biological system and the specific reactions being studied.

Comparison with Similar Compounds

Substituent Effects and Reactivity

Key Observations :

Physical Properties

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene ring. A typical approach involves:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the ortho position relative to the nitro group.

Ethoxy Substitution : Replace a leaving group (e.g., Cl) with ethoxy via nucleophilic aromatic substitution (NaOEt in ethanol, 80°C, 12 hours).

Fluorination : Direct fluorination using Selectfluor® or KF in polar aprotic solvents (DMF, 100°C).

Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol yields >95% purity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy CH₂ at ~3.5 ppm, aromatic protons).

- IR : Confirm nitro group (1520–1350 cm⁻¹) and C-Br stretch (600–500 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 274 (calculated for C₈H₆BrFNO₃).

- Elemental Analysis : Match %C, %H, %N with theoretical values (e.g., C: 35.07%, H: 2.20%, N: 5.11%) .

Advanced Research Questions

Q. How do competing reaction pathways affect the regioselectivity of substitution in this compound?

- Methodological Answer : The nitro group is a strong meta-director, while bromine and fluorine are ortho/para-directors. Competing effects can lead to mixed products. To optimize regioselectivity:

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states for nucleophilic substitution at the bromine site.

- Temperature : Lower temperatures (−20°C) favor kinetic control, reducing side reactions.

- Catalysts : Use Cu(I) catalysts for Ullmann-type coupling to retain ethoxy group integrity.

Example : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ to minimize dehalogenation .

Q. What strategies mitigate solubility challenges in polar aprotic solvents during reactivity studies?

- Methodological Answer : The nitro and bromo groups reduce solubility in common solvents. Strategies include:

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts or IR peaks may arise from solvent effects or impurities. Solutions:

- Standardization : Run spectra in deuterated DMSO-d₆ or CDCl₃ for consistency.

- 2D NMR : Use HSQC/HMBC to assign ambiguous peaks.

- Cross-Validation : Compare with computational data (DFT calculations for expected shifts) .

Applications in Academic Research

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer : The bromine site is amenable to cross-coupling (e.g., Suzuki, Heck) to generate biaryl structures with potential antimicrobial or antitumor activity. For example:

- Anticancer Agents : Couple with pyridine derivatives to enhance DNA intercalation.

- Antibiotics : Introduce sulfonamide groups at the ethoxy position.

Validation : Screen derivatives using in vitro cytotoxicity assays (e.g., MTT) against HeLa cells .

Q. What role does this compound play in materials science?

- Methodological Answer : Its electron-withdrawing groups (nitro, bromo) make it a candidate for:

- Liquid Crystals : Incorporate into mesogenic cores to tune thermal stability.

- OLEDs : Functionalize with phosphorescent iridium complexes for emissive layers.

Characterization : Use DSC to analyze phase transitions and UV-Vis for λₐ₆ₛ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.